(3-Amino-4-chlorophenyl)urea

Description

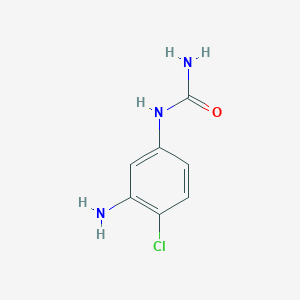

(3-Amino-4-chlorophenyl)urea (CAS No. 81807-29-6) is an aromatic urea derivative with the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol . Its structure features a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a chlorine atom (-Cl) at the 4-position, linked to a urea functional group (-NHCONH₂).

Properties

IUPAC Name |

(3-amino-4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDZDBXQLRNBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-chlorophenyl)urea typically involves the reaction of 3-amino-4-chloroaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-amino-4-chloroaniline with phosgene, followed by treatment with ammonia to yield the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into various amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

Substitution: Products include derivatives where the chlorine atom is replaced by groups like hydroxyl, alkoxy, or amino groups.

Oxidation: Nitro derivatives are formed.

Reduction: Various amine derivatives are produced.

Scientific Research Applications

(3-Amino-4-chlorophenyl)urea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct experimental comparisons of (3-Amino-4-chlorophenyl)urea with analogs.

2.1. Structural Analog: 2-Amino-4-(4-chlorophenyl)-6-ferrocenylpyridine-3-carbonitrile

- Molecular Formula : C₂₃H₁₇ClFeN₃

- Key Features: A pyridine ring substituted with a 4-chlorophenyl group, an amino group (-NH₂), and a ferrocenyl moiety. Contains a carbonitrile (-CN) group instead of urea .

- Comparison: Substituent Position: Both compounds have a chlorophenyl group and an amino group, but their positions differ (3-amino-4-chloro vs. 2-amino-4-chloro in the pyridine derivative). Complexity: The ferrocenyl group in the pyridine derivative introduces redox-active properties absent in the simpler urea-based structure .

2.2. Urea Derivatives in Deep Eutectic Solvents (DES)

- Example : Choline chloride-urea mixtures (1:2 molar ratio) form a DES with applications in green chemistry .

- Comparison: this compound is a discrete molecule, whereas DES urea acts as a hydrogen-bond donor in a solvent system. The aromatic chlorine and amino groups in the target compound could reduce its ability to form low-melting eutectic mixtures compared to unsubstituted urea .

2.3. Urea in Protein Denaturation Studies

- Urea at high concentrations (e.g., 4 M) disrupts protein secondary structures, as shown in studies of the Cby protein .

- Comparison: this compound is unlikely to share this denaturing effect due to its aromatic structure and lower solubility in aqueous systems (inferred from lack of data) .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthesis and Stability: No data on the synthesis or stability of this compound are provided. In contrast, the pyridine derivative in was structurally confirmed via crystallography .

- Electronic Effects: The electron-withdrawing chlorine and electron-donating amino group in the meta and para positions may influence the compound’s electronic properties compared to analogs with different substituent arrangements.

Biological Activity

(3-Amino-4-chlorophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features an amino group and a chlorophenyl moiety, which contribute to its biological interactions. The presence of these functional groups enhances the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets through:

- Hydrogen Bond Formation: The amino and chlorophenyl groups can establish hydrogen bonds with key amino acid residues in target proteins, influencing their functions.

- Hydrophobic Interactions: These interactions allow the compound to effectively bind to active sites, leading to alterations in enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate to Poor Inhibition |

| Klebsiella pneumoniae | Moderate Inhibition |

| Acinetobacter baumannii | Excellent Inhibition (94.5%) |

| Pseudomonas aeruginosa | Moderate to Poor Inhibition |

| Staphylococcus aureus | Moderate Inhibition |

| Candida albicans | Poor Inhibition |

| Cryptococcus neoformans | Moderate Inhibition |

The compound showed the highest efficacy against Acinetobacter baumannii, highlighting its potential as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. Notably, compounds related to this structure have shown promising results against various cancer types, including lung and colorectal cancers .

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated a series of urea derivatives, including this compound, against multiple pathogens. The results indicated that this compound exhibited significant growth inhibition against Acinetobacter baumannii, suggesting its potential application in treating infections caused by multi-drug resistant bacteria . -

Anticancer Research:

Another investigation focused on the anticancer effects of urea derivatives, revealing that this compound could induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This finding underscores its potential as a therapeutic agent in oncology .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that this compound is likely absorbed effectively when administered and can be excreted via renal pathways. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.